molecular formula C17H19FN2O B5539585 4-(diethylamino)-N-(2-fluorophenyl)benzamide

4-(diethylamino)-N-(2-fluorophenyl)benzamide

Cat. No.: B5539585
M. Wt: 286.34 g/mol
InChI Key: XOKNNLDQOWVYOJ-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(2-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group attached to the benzene ring and a fluorophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(2-fluorophenyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(diethylamino)-N-(2-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and selectivity. The compound may modulate signaling pathways by binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(2-fluorophenyl)benzamide
  • 4-(diethylamino)-N-(4-fluorophenyl)benzamide
  • 4-(diethylamino)-N-(2-chlorophenyl)benzamide

Uniqueness

4-(diethylamino)-N-(2-fluorophenyl)benzamide is unique due to the presence of both the diethylamino and fluorophenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(diethylamino)-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-3-20(4-2)14-11-9-13(10-12-14)17(21)19-16-8-6-5-7-15(16)18/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKNNLDQOWVYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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